Ethyl 1,5,5-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Overview
Description
Indazoles are a class of heterocyclic aromatic organic compounds. This particular compound is a derivative of indazole with various functional groups .
Molecular Structure Analysis
The indazole core consists of a benzene ring fused to a pyrazole ring. The specific compound you mentioned has additional functional groups, including an ethyl ester and a trimethyl group .Chemical Reactions Analysis
Indazole compounds can undergo a variety of chemical reactions, particularly at the nitrogen atoms or at the carbon atoms of the benzene ring . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Mechanism of Action
The mechanism of action of a compound depends on its biological target. Many indazole derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The specific mechanism of action for this compound is not known without further study.
Properties
IUPAC Name |
ethyl 1,5,5-trimethyl-7-oxo-4,6-dihydroindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-5-18-12(17)10-8-6-13(2,3)7-9(16)11(8)15(4)14-10/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHVZQGOOAWMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CC(CC2=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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